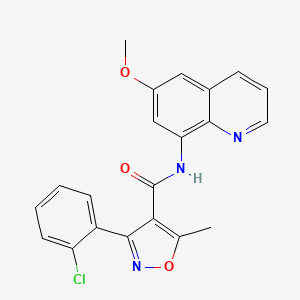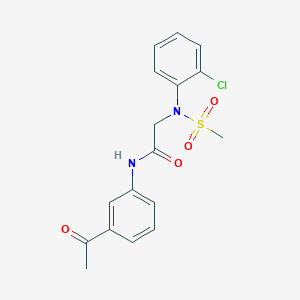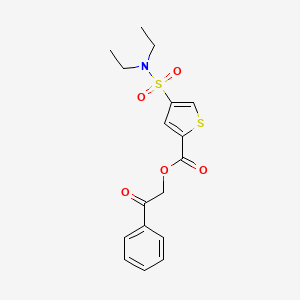
4-(1,3-benzodioxol-5-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide
Vue d'ensemble
Description
4-(1,3-benzodioxol-5-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.
Introduction of the benzodioxole moiety: This step involves the alkylation of the piperazine ring with a benzodioxole derivative.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the carbothioamide group: This is typically achieved by reacting the intermediate compound with a thiocarbonyl reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-benzodioxol-5-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the carbothioamide group to a thiol or amine.
Substitution: This can involve the replacement of functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include halides, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield thiols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: It may have potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide is not well understood. it is likely to interact with various molecular targets, such as enzymes, receptors, or ion channels. The specific pathways involved would depend on its structure and the functional groups present.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,3-benzodioxol-5-ylmethyl)piperazine: This compound lacks the methoxyphenyl and carbothioamide groups.
N-(3-methoxyphenyl)piperazine-1-carbothioamide: This compound lacks the benzodioxole moiety.
4-(1,3-benzodioxol-5-ylmethyl)-N-phenylpiperazine-1-carbothioamide: This compound lacks the methoxy group on the phenyl ring.
Uniqueness
4-(1,3-benzodioxol-5-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide is unique due to the presence of both the benzodioxole and methoxyphenyl groups, which can impart distinct chemical and biological properties. The carbothioamide group also adds to its uniqueness by providing additional sites for chemical modification and potential biological activity.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-24-17-4-2-3-16(12-17)21-20(27)23-9-7-22(8-10-23)13-15-5-6-18-19(11-15)26-14-25-18/h2-6,11-12H,7-10,13-14H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHJCIYWJAMVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3543941.png)

![2-({[(2-chlorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide](/img/structure/B3543963.png)
![ethyl 2-({N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3543967.png)
![2-Piperidin-1-yl-[1]benzothiolo[2,3-e][1,3]thiazin-4-one](/img/structure/B3543970.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3544004.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3544013.png)
![N-(3-fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B3544015.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3544021.png)

![ethyl 4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoate](/img/structure/B3544037.png)


